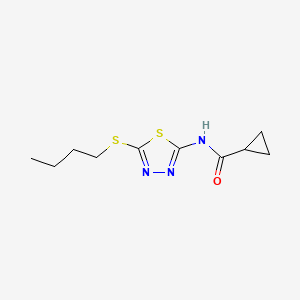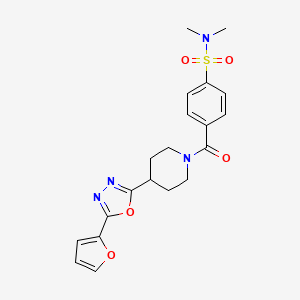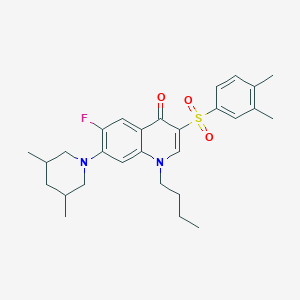
5-Ethoxy-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antiviral Activity
Research on derivatives closely related to 5-Ethoxy-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol has shown promising antiviral activity. Compounds like 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been reported to markedly inhibit retrovirus replication in cell culture, demonstrating potential as therapeutic agents against viruses including HIV (Hocková et al., 2003).
Antifungal and Herbicidal Effects
Derivatives of pyrimidin-4-yl have been investigated for their antifungal properties, with some compounds showing significant effectiveness against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Additionally, novel pyrimidine derivatives containing 1,2,4-triazole have exhibited good herbicidal activity against various plants, indicating their potential in agricultural applications (Zhu et al., 2021).
Aldose Reductase Inhibition and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical , have been identified as selective aldose reductase inhibitors exhibiting antioxidant activity. These compounds could have implications in the treatment of diabetic complications (La Motta et al., 2007).
Anticancer Potential
Research into compounds structurally similar to this compound has also touched on anticancer activity, particularly against breast cancer cell lines. These findings underscore the potential for such compounds to be developed into anticancer therapies (Sukria et al., 2020).
properties
IUPAC Name |
5-ethoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-15-8-9-16(17(22)10-15)19-18(11-20-12-21-19)25-14-6-4-13(23-2)5-7-14/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULADIWXVBCWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)

![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)

![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)


![N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854984.png)
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)


![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)